(3-(4-Methoxy-2-nitrophenylamino)prop-2-enylidene)4-methoxy-2-nitrophenylamine, hydrochloride
Description
Properties
IUPAC Name |
4-methoxy-N-[(E)-3-(4-methoxy-2-nitrophenyl)iminoprop-1-enyl]-2-nitroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6.ClH/c1-26-12-4-6-14(16(10-12)20(22)23)18-8-3-9-19-15-7-5-13(27-2)11-17(15)21(24)25;/h3-11,18H,1-2H3;1H/b8-3+,19-9?; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUPKUKDUNEJEK-JGRGHYBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-Methoxy-2-nitrophenylamino)prop-2-enylidene)4-methoxy-2-nitrophenylamine, hydrochloride is a synthetic organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , and it features a complex arrangement of methoxy and nitro groups that contribute to its chemical reactivity and biological interactions. The structure can be visualized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Signal Transduction Pathways : It could influence various signaling pathways by interacting with key proteins or receptors.
Biological Activity Data
Case Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 μM, suggesting potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound. It demonstrated effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 25 μM. This suggests that the compound could be explored for therapeutic applications in treating bacterial infections.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of the compound:
- Antioxidant Properties : The compound exhibited significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : In vitro studies indicated that it could reduce pro-inflammatory cytokine production, suggesting potential use in inflammatory conditions.
- Synergistic Effects : When combined with other therapeutic agents, the compound showed enhanced efficacy, indicating possible applications in combination therapies.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is thought to enhance these effects by interacting with cellular targets involved in proliferation and apoptosis.
Case Study: Anticancer Activity
A study demonstrated that derivatives of nitrophenyl compounds showed promising results in inhibiting tumor growth in vitro. The compound's ability to induce apoptosis in cancer cells was attributed to its structural features, which allow for effective binding to target proteins involved in cell cycle regulation .
Biochemical Assays
The compound has been utilized in biochemical assays aimed at understanding enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool for studying metabolic pathways.
Example: Enzyme Inhibition Studies
Research has shown that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This suggests potential applications in developing anti-inflammatory drugs .
Material Science
In material science, the compound's properties can be harnessed for developing organic electronic materials . Its unique electronic structure allows it to function as a semiconductor, which is essential for organic light-emitting diodes (OLEDs) and photovoltaic devices.
Application: Organic Electronics
Studies have indicated that compounds with similar structural motifs can improve charge transport properties in organic semiconductors, thus enhancing device performance .
Comparison with Similar Compounds
Key Structural Features:
- Electron-withdrawing nitro groups at the 2-position on both phenyl rings, influencing resonance stabilization and reactivity.
- Electron-donating methoxy groups at the 4-position, modulating electronic density and intermolecular interactions.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with related backbones or substituents. Below, we analyze its properties relative to three categories of compounds:
Schiff Bases with Aromatic Substituents
Schiff bases are widely studied for their chelating properties and biological activity. The target compound differs from simpler Schiff bases (e.g., N-phenyl-2-furohydroxamic acid ) in its extended conjugation and dual nitro/methoxy substitution .
Nitro- and Methoxy-Substituted Aromatics
Nitro and methoxy groups are common in pharmaceuticals and dyes. The target compound’s dual substitution contrasts with:
- 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride : Lacks nitro groups but shares the methoxy-substituted aromatic ring and hydrochloride salt. The latter is used in neurotransmitter studies, whereas the target compound’s nitro groups may confer redox activity.
- 4-Chloro-2-phenyl-isoindoline-1,3-dione : Features a chloro substituent instead of nitro, reducing electron-withdrawing effects but enhancing steric hindrance.
Hydrochloride Salts of Aromatic Amines
Hydrochloride salts improve solubility for biological or catalytic applications. For example:
- 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride is water-soluble and used in biochemical assays.
- The target compound’s hydrochloride form facilitates its use in aqueous reaction media, unlike neutral Schiff bases (e.g., N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide ), which require organic solvents.
Research Findings and Implications
Stability and Reactivity
The conjugated system and electron-withdrawing nitro groups enhance thermal stability compared to non-conjugated analogs like 3-chloro-N-phenyl-phthalimide . However, the methoxy groups may introduce susceptibility to oxidative degradation under acidic conditions.
Q & A
Q. What protocols mitigate risks during handling and disposal?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for synthesis. For spills, neutralize with 10% sodium bicarbonate before disposal .
- Waste Management : Incinerate at >1000°C in licensed facilities to prevent nitro-group release into ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
